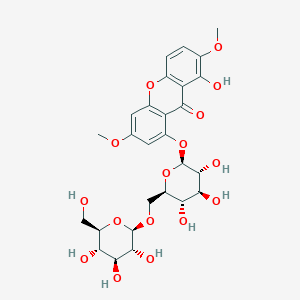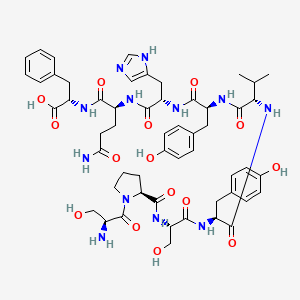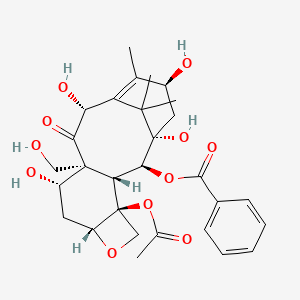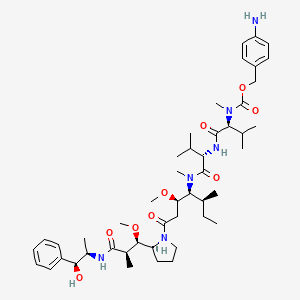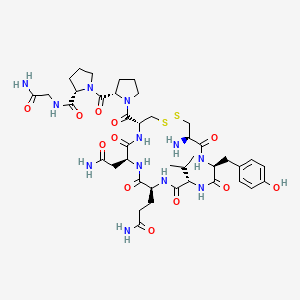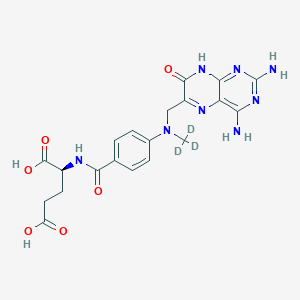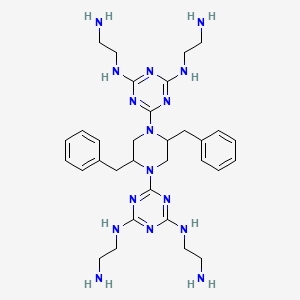![molecular formula C50H61ClN10O7S B12394070 (2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of key intermediates, which are then assembled through a series of chemical reactions. Common synthetic routes may include:
Formation of the pyrrolidine ring: This step often involves cyclization reactions using appropriate starting materials.
Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the pyrimidine ring: This step may involve condensation reactions with suitable reagents.
Final assembly: The final compound is obtained by coupling the intermediates under specific conditions, such as using coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification processes: Implementing techniques such as chromatography and crystallization to purify the final product.
Quality control: Ensuring that the compound meets the required specifications for its intended use.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amine groups makes it susceptible to oxidation reactions.
Reduction: Certain functional groups, such as carbonyl groups, can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: May produce various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of specialized materials or chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating the function of enzymes.
Modulating receptor activity: Altering the signaling pathways within cells.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
類似化合物との比較
Similar Compounds
- **(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C50H61ClN10O7S |
|---|---|
分子量 |
981.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H61ClN10O7S/c1-30(32-6-8-33(9-7-32)44-31(2)55-29-69-44)56-46(64)42-22-38(62)27-60(42)48(66)45(50(3,4)5)57-43(63)28-67-19-18-58-14-16-59(17-15-58)49-53-25-35(26-54-49)47(65)61-36-11-12-37(61)21-40(20-36)68-39-13-10-34(24-52)41(51)23-39/h6-10,13,23,25-26,29-30,36-38,40,42,45,62H,11-12,14-22,27-28H2,1-5H3,(H,56,64)(H,57,63)/t30-,36-,37?,38+,40?,42-,45+/m0/s1 |
InChIキー |
PGVTULUCNZWYPD-WQHBIYAGSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6[C@H]7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6C7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



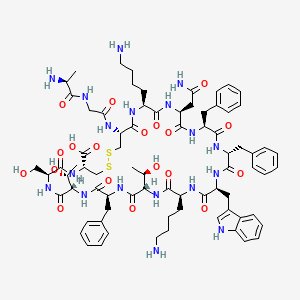
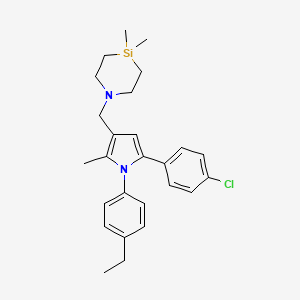
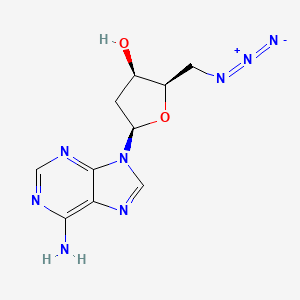
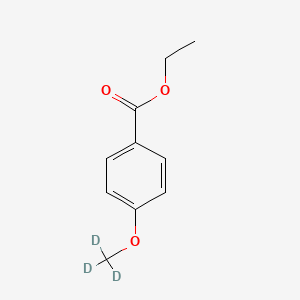
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
